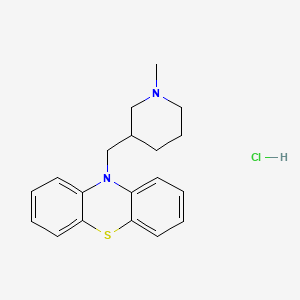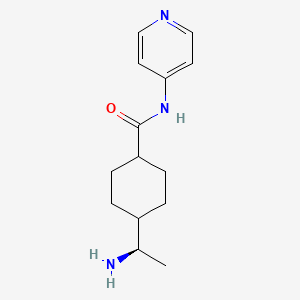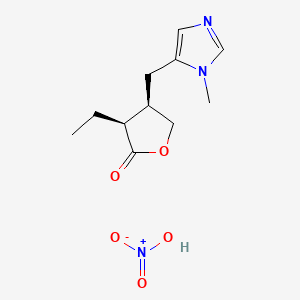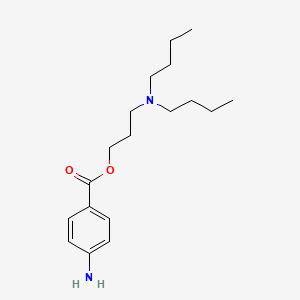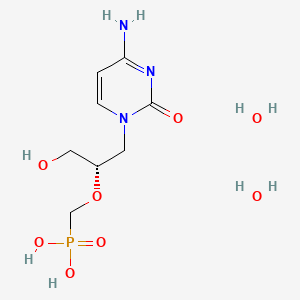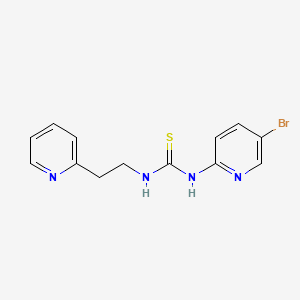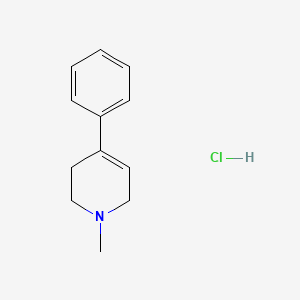
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride
Overview
Description
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a piperidine derivative and dopaminergic neurotoxin . It has been used in neurological research . This compound is closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine which is suspected of inducing severe and irreversible Parkinsonism symptoms .
Synthesis Analysis
MPTP is a piperidine derivative and dopaminergic neurotoxin that has been used in neurological research . It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which in turn can cause free radical production in vivo and lead to oxidative stress .Molecular Structure Analysis
The molecular formula of MPTP is C12H15N . The molecular weight is 209.72 . The InChI key is KOWJANGMTAZWDT-UHFFFAOYSA-N .Chemical Reactions Analysis
MPTP is metabolized to 1-methyl-4-phenylpyridine (MPP+), which in turn can cause free radical production in vivo and lead to oxidative stress .Physical And Chemical Properties Analysis
MPTP is a white to off-white powder . The melting point is 40 °C (104 °F; 313 K) and the boiling point is 128 to 132 °C (262 to 270 °F; 401 to 405 K) at 12 Torr . It is slightly soluble in water .Scientific Research Applications
1. Parkinson's Disease Model and Neuroprotection
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride (MPTP) is predominantly utilized in scientific research as a model for Parkinson's disease. It's been demonstrated that exposure to MPTP produces a syndrome resembling Parkinson's disease, making it a valuable tool for studying the pathophysiology and potential treatments for this condition. Notably, certain studies have investigated the neuroprotective effects of different compounds against MPTP-induced neurotoxicity, shedding light on potential therapeutic avenues. For instance, research has indicated that bee venom acupuncture may protect dopaminergic neurons against MPTP toxicity, possibly through the inhibition of Jun activation, suggesting a potential preventive approach for Parkinson's disease (Doo et al., 2010). Similarly, another study highlighted the protective effects of dimethylsulfoniopropionate (DMSP) against MPTP-induced Parkinson's disease in mice, indicating a potential role of DMSP in enhancing dopamine levels in the brain (Nakajima & Minematsu, 2006).
2. Understanding Parkinson's Disease Pathophysiology
MPTP has significantly contributed to the understanding of the biochemical and pathological characteristics of Parkinson's disease. Studies comparing the biochemical abnormalities produced by MPTP in humans with those occurring in Parkinson's disease have led to insights into the disease's pathophysiology. For instance, the role of MPTP in causing striatal dopamine deficiency and its effects on other neurotransmitters have been thoroughly examined, offering valuable information about the neurodegenerative processes involved in Parkinson's disease (Burns et al., 1985).
3. Evaluating Neuroprotective Strategies
MPTP's utility in research extends to evaluating the efficacy of various neuroprotective strategies. This includes assessing the effects of different pharmacological treatments on MPTP-induced neurotoxicity and dopaminergic neuron loss. For instance, one study explored the neuron-protective effect of subanesthetic-dosage ketamine on Parkinson's disease mice induced by MPTP, showing promising results in improving movement coordination and cognitive ability, possibly by activating cellular autophagy and protecting neurons (Fan et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-7H,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWJANGMTAZWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044077 | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride | |
CAS RN |
23007-85-4 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23007-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MPTP hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023007854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MPTP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O1K9K2EZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



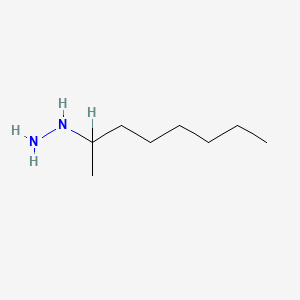
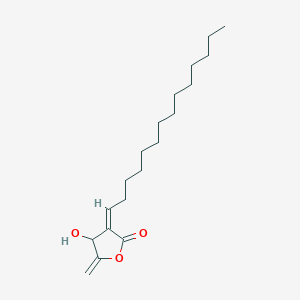
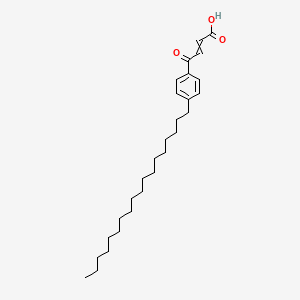
![4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid](/img/structure/B1662449.png)
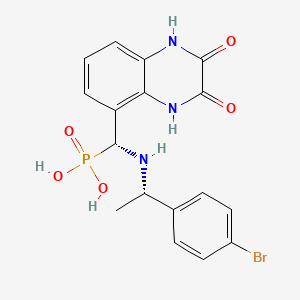
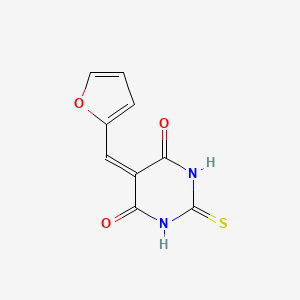
![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)
![N-[5-(2-imidazo[1,2-a]pyrimidinyl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B1662458.png)
